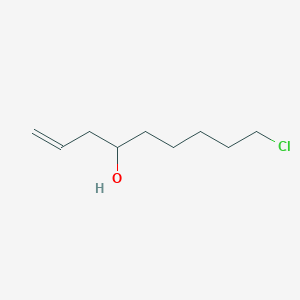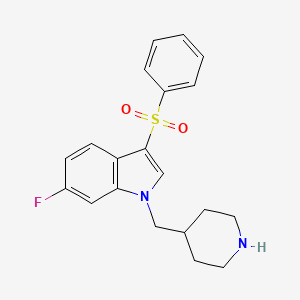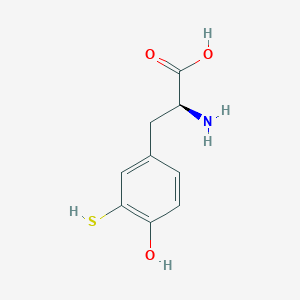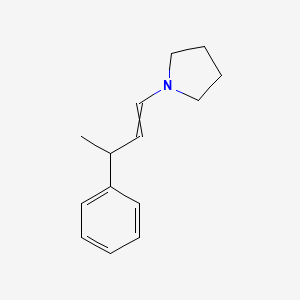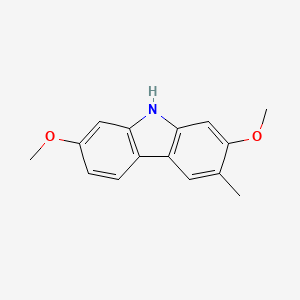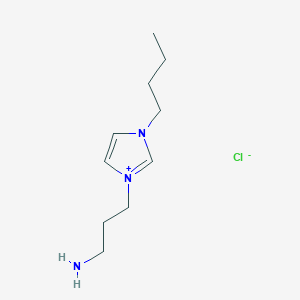
1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride is a functionalized imidazolium ionic liquid. This compound is known for its unique properties, including high thermal stability, ionic conductivity, and the ability to form stable complexes with various substrates. It has garnered significant interest in various fields such as catalysis, material science, and environmental chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride typically involves the alkylation of imidazole with 1-chlorobutane, followed by the introduction of the aminopropyl group. The reaction is carried out under controlled conditions to ensure high yield and purity. The general steps are as follows:
Alkylation: Imidazole is reacted with 1-chlorobutane in the presence of a base such as potassium carbonate to form 1-butylimidazole.
Amination: The 1-butylimidazole is then reacted with 3-chloropropylamine to introduce the aminopropyl group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloride ion.
Complexation Reactions: It forms stable complexes with metal ions, which is useful in catalysis and material science.
Cycloaddition Reactions: The compound can catalyze the cycloaddition of carbon dioxide with epoxides to form cyclic carbonates.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Complexation: Metal salts such as palladium chloride or copper sulfate are used.
Cycloaddition: Carbon dioxide and epoxides are reacted under mild conditions with the ionic liquid acting as a catalyst.
Major Products:
Substitution Reactions: The major products are substituted imidazolium salts.
Complexation Reactions: Metal-imidazolium complexes.
Cycloaddition Reactions: Cyclic carbonates.
Scientific Research Applications
1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride exerts its effects is primarily through its ability to form stable ionic and covalent interactions with various substrates. The aminopropyl group enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The imidazolium core provides stability and ionic conductivity, making it an effective catalyst and stabilizing agent .
Comparison with Similar Compounds
- 1-(3-Aminopropyl)-3-methylimidazolium chloride
- 1-(3-Aminopropyl)-3-ethylimidazolium chloride
- 1-(3-Aminopropyl)-3-butylimidazolium iodide
Comparison: 1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride stands out due to its longer alkyl chain, which enhances its hydrophobicity and ability to interact with non-polar substrates. This makes it more effective in certain catalytic and stabilization applications compared to its shorter-chain counterparts .
Properties
Molecular Formula |
C10H20ClN3 |
|---|---|
Molecular Weight |
217.74 g/mol |
IUPAC Name |
3-(3-butylimidazol-1-ium-1-yl)propan-1-amine;chloride |
InChI |
InChI=1S/C10H20N3.ClH/c1-2-3-6-12-8-9-13(10-12)7-4-5-11;/h8-10H,2-7,11H2,1H3;1H/q+1;/p-1 |
InChI Key |
NYDQLEYOKSJNKS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN1C=C[N+](=C1)CCCN.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Methylsulfanyl)phenyl]pentanoic acid](/img/structure/B12532831.png)
![O-[(5-Ethyl-1,3-dioxan-5-yl)methyl] hydrogen carbonodithioate](/img/structure/B12532832.png)
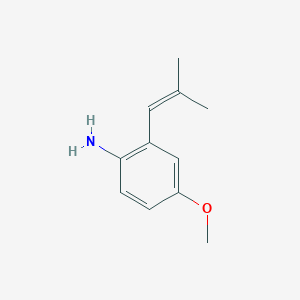

![1,7-Diazaspiro[4.5]decan-8-one, 1-benzoyl-](/img/structure/B12532851.png)
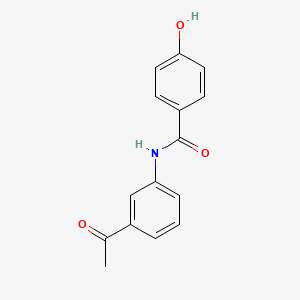
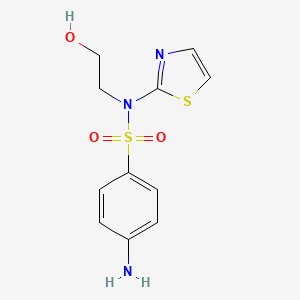
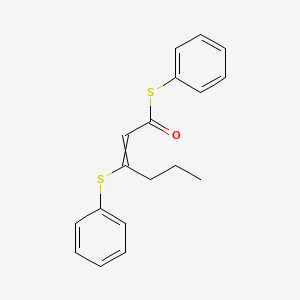
![ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B12532885.png)
